2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one
CAS No.: 1799434-54-0
VCID: VC2730181
Molecular Formula: C17H12IN3O
Molecular Weight: 401.2 g/mol
* For research use only. Not for human or veterinary use.
![2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one - 1799434-54-0](/images/structure/VC2730181.png)
Description |
2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one is a complex organic compound with a molecular formula of C17H12IN3O and a molecular weight of approximately 401.2 g/mol . This compound belongs to a class of spiro compounds, which are characterized by a central atom (in this case, carbon) bonded to two rings that share no other atoms. The presence of an iodine atom and the indazolyl and indolinone moieties makes it a compound of interest for various chemical and pharmaceutical applications. Hazard Information
Synthesis and PreparationThe synthesis of 2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one typically involves complex organic reactions. While specific synthesis protocols for this compound are not widely detailed in the literature, similar spiro compounds often require multi-step reactions involving cyclopropanation and indole formation steps . Suppliers and AvailabilityThis compound is available from several suppliers globally, primarily in China. Suppliers include Guangzhou Yuheng Pharmaceutical Technology Co., Ltd., Chengdu Feibo Pharm Technology Co., Ltd., Wuhan Kaymke Chemical Co., Ltd., and Shanghai HuanChuan Industry Co., Ltd. .
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CAS No. | 1799434-54-0 | |||||||||||||||
Product Name | 2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one | |||||||||||||||
Molecular Formula | C17H12IN3O | |||||||||||||||
Molecular Weight | 401.2 g/mol | |||||||||||||||
IUPAC Name | 2'-(3-iodo-2H-indazol-5-yl)spiro[1H-indole-3,1'-cyclopropane]-2-one | |||||||||||||||
Standard InChI | InChI=1S/C17H12IN3O/c18-15-10-7-9(5-6-13(10)20-21-15)12-8-17(12)11-3-1-2-4-14(11)19-16(17)22/h1-7,12H,8H2,(H,19,22)(H,20,21) | |||||||||||||||
Standard InChIKey | NZWUONSEXBGACW-UHFFFAOYSA-N | |||||||||||||||
SMILES | C1C(C12C3=CC=CC=C3NC2=O)C4=CC5=C(NN=C5C=C4)I | |||||||||||||||
Canonical SMILES | C1C(C12C3=CC=CC=C3NC2=O)C4=CC5=C(NN=C5C=C4)I | |||||||||||||||
PubChem Compound | 86346346 | |||||||||||||||
Last Modified | Aug 16 2023 |
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